molecular formula C30H30N6 B3437845 4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3437845
M. Wt: 474.6 g/mol
InChI Key: DJAQWRMNXPMDTP-UHFFFAOYSA-N
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Description

The compound 4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 612524-02-4) is a pyrazolo[3,4-d]pyrimidine derivative featuring a diphenylmethyl-substituted piperazine ring and a 4-methylbenzyl group at the 1-position. Its molecular formula is C₃₀H₃₀N₆ (average mass: 474.612 g/mol), and it is registered under ChemSpider ID 888480 .

Properties

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N6/c1-23-12-14-24(15-13-23)21-36-30-27(20-33-36)29(31-22-32-30)35-18-16-34(17-19-35)28(25-8-4-2-5-9-25)26-10-6-3-7-11-26/h2-15,20,22,28H,16-19,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAQWRMNXPMDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents (Position) Molecular Formula Key Properties/Activities Reference
Target Compound : 4-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine - 1-(4-methylbenzyl)
- 4-(diphenylmethylpiperazinyl)
C₃₀H₃₀N₆ Not explicitly reported (structural focus)
1-(4-Chlorobenzyl)-4-[4-(2-phenylethyl)piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine - 1-(4-chlorobenzyl)
- 4-(2-phenylethylpiperazinyl)
C₂₉H₂₉ClN₆ G-protein coupled receptor modulation (GPR35, GPR55)
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine fused with pyrazolo[3,4-d]pyrimidine - Hybrid thieno-pyrimidine core
- 3-phenyl substituent
C₁₇H₁₁N₇S Promising biological activity (synthesized via Vilsmeier–Haack reagent)
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine - 4-chloro
- 6-(chloromethyl)
- 1-methyl
C₇H₆Cl₂N₄ Intermediate for disubstituted derivatives; antibacterial/antiproliferative activity
4-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine - 1-(4-methylbenzyl)
- 4-(5-chloro-2-methoxybenzylpiperazinyl)
C₂₅H₂₇ClN₆O Structural analog with enhanced piperazinyl substitution

Key Observations

Piperazinyl Substitutions
  • 2-Phenylethyl-piperazinyl (): Smaller substituents like phenylethyl reduce steric hindrance, possibly improving receptor binding kinetics .
  • 5-Chloro-2-methoxybenzyl-piperazinyl (): Electron-withdrawing groups (Cl, OCH₃) could modulate electronic properties, affecting enzyme inhibition (e.g., kinase targets) .
Benzyl Substituents
  • 4-Methylbenzyl (Target Compound): Methyl groups enhance metabolic stability compared to halogenated analogs (e.g., 4-chlorobenzyl in ) .
Core Modifications
  • Thieno-Pyrimidine Fusion (): The hybrid thieno-pyrimidine core exhibits distinct electronic properties, possibly enhancing binding to ATP pockets in kinases .
  • Chloromethyl Derivatives (): Chlorine and methyl groups at positions 4 and 6 increase reactivity, making these compounds versatile intermediates for further functionalization .

Biological Activity

The compound 4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential pharmacological applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

  • Molecular Formula : C30H30N6
  • Molecular Weight : 474.6 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core with a piperazine moiety and a diphenylmethyl group that contribute to its biological activity.

Research suggests that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : It acts as a multitarget inhibitor in enzymatic pathways related to cancer cell proliferation. The compound may inhibit key enzymes involved in cell cycle regulation and apoptosis, leading to reduced tumor growth and increased cancer cell death .
  • Molecular Interactions : Molecular docking studies indicate that this compound binds to specific protein targets associated with cancer pathways, enhancing its therapeutic potential.

Anticancer Properties

Numerous studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidines. For instance:

  • In vitro studies have demonstrated significant activity against various cancer cell lines, including leukemia and solid tumors. The compound's ability to induce apoptosis in cancer cells has been particularly noted .
  • A comparative analysis of similar compounds revealed that those with structural modifications often exhibit enhanced bioactivity against specific cancer types.

Other Pharmacological Effects

Beyond anticancer effects, derivatives of pyrazolo[3,4-d]pyrimidines have shown potential in treating other conditions:

  • Anxiolytic Activity : Related compounds have been investigated for their anxiolytic effects through interactions with the serotonergic system and GABAA receptors .
  • Antiallergic Activity : Some derivatives have exhibited antiallergic properties, indicating a broader therapeutic scope beyond oncology.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
  • Introduction of the piperazine moiety via nucleophilic substitution methods.
  • Final modifications to achieve the desired substituents on the aromatic rings .

Study 1: Anticancer Efficacy

A study conducted on various pyrazolo[3,4-d]pyrimidine derivatives demonstrated that the compound significantly inhibited growth in several human cancer cell lines. The IC50 values indicated potent cytotoxicity comparable to established chemotherapeutic agents.

Study 2: Mechanistic Insights

Molecular docking studies revealed that this compound binds effectively to key proteins involved in the apoptotic pathway, suggesting its role as a potential lead compound for further drug development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare pyrazolo[3,4-d]pyrimidine derivatives, and how can they be adapted for this compound?

  • Methodological Answer : Pyrazolo[3,4-d]pyrimidine cores are typically synthesized via cyclocondensation reactions. For example, refluxing 4-cyano-5-[(ethoxymethylene)amino] derivatives with hydrazine in ethanol under controlled conditions generates the pyrazolo[3,4-d]pyrimidine scaffold . Adapting this to the target compound would require introducing the 4-(diphenylmethyl)piperazine and 4-methylbenzyl moieties through nucleophilic substitution or coupling reactions. Solvent choice (e.g., dry acetonitrile or dichloromethane) and catalysts (e.g., DIPEA) are critical for optimizing yields, as seen in analogous piperazine-linked pyrimidine syntheses .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and substituent orientation?

  • Methodological Answer : Use a combination of 1H/13C NMR to identify coupling patterns (e.g., aromatic protons at δ 8.5–9.0 ppm for pyrimidine protons) and 2D NMR (COSY, HSQC) to resolve overlapping signals. IR spectroscopy can confirm functional groups (e.g., C=N stretches at ~1600 cm⁻¹). For crystallographic validation, single-crystal X-ray diffraction (SCXRD) is recommended, as demonstrated for related pyrazolo[3,4-d]pyrimidines .

Q. What preliminary biological screening assays are appropriate to evaluate its therapeutic potential?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR or Src-family kinases) due to structural similarities to known pyrazolo[3,4-d]pyrimidine inhibitors . Use cell viability assays (MTT/WST-1) on cancer lines (e.g., A431) to assess antiproliferative effects. For selectivity, compare IC₅₀ values against non-target kinases (e.g., PKCα, CDK1) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., ambiguous NOESY correlations) be resolved during structural analysis?

  • Methodological Answer : Contradictions may arise from dynamic effects or crystallographic disorder. Use variable-temperature NMR to stabilize conformers and clarify NOESY/ROESY cross-peaks. If unresolved, employ density functional theory (DFT) calculations to model energetically favorable conformers and compare predicted/observed spectra . For crystallographic ambiguity, refine occupancy factors or apply twin-law corrections .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising target affinity?

  • Methodological Answer : Modify substituents to balance lipophilicity (e.g., logP) and solubility. Introducing polar groups (e.g., hydroxyl, methoxy) on the benzyl or diphenylmethyl moieties may improve aqueous solubility while maintaining kinase binding, as seen in analogs with 4-methoxybenzyl groups . Prodrug approaches (e.g., esterification of hydroxyl groups) can enhance bioavailability, as demonstrated in related pyrimidine derivatives .

Q. How do steric and electronic effects of the diphenylmethyl group influence piperazine ring conformation and target binding?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to model the compound’s interaction with kinase ATP-binding pockets. Compare with analogs lacking the diphenylmethyl group to assess steric hindrance. SAR studies suggest bulky substituents on piperazine can enhance selectivity by restricting conformational flexibility, as observed in EGFR inhibitors .

Q. What experimental designs address low reproducibility in biological assays (e.g., variable IC₅₀ values across labs)?

  • Methodological Answer : Standardize assay conditions:

  • Use identical cell passage numbers (e.g., ≤20 passages) to minimize genetic drift.
  • Pre-treat kinase enzymes with ATP to stabilize active conformations .
  • Validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).

Key Research Considerations

  • Contradiction Management : Conflicting biological data may arise from off-target effects. Use knockdown models (e.g., siRNA) to confirm target specificity.
  • Computational Integration : Leverage quantum chemical calculations (e.g., ICReDD’s reaction path search methods) to predict optimal synthetic routes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

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